

Application Notes and Protocols for cAMP Accumulation Assay with J-113397

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Compound of Interest

Compound Name: JM 1397

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These application notes provide a detailed protocol for utilizing the selective ORL1 receptor antagonist, J-113397, in a cyclic AMP (cAMP) accumulation assay. This document is intended for researchers, scientists, and drug development professionals investigating the pharmacology of the nociceptin/orphanin FQ (N/OFQ) system.

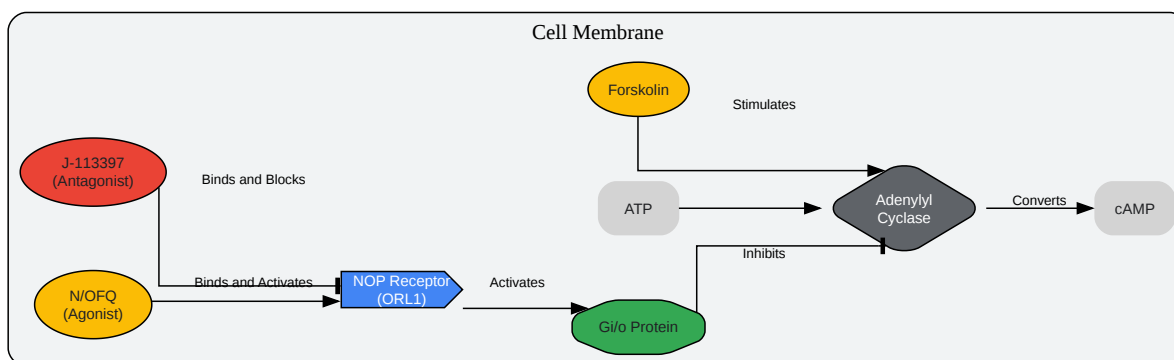
Introduction

J-113397 is a potent and selective non-peptidyl antagonist of the nociceptin/orphanin FQ receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[1][2][3][4][5] It exhibits high selectivity for the NOP receptor over other opioid receptors, making it a valuable tool for studying the physiological and pathological roles of the N/OFQ system.[2][6] The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5][7]

The cAMP accumulation assay is a widely used method to functionally characterize GPCRs that modulate the activity of adenylyl cyclase.[7][8] In this assay, adenylyl cyclase is typically stimulated with forskolin, leading to an increase in intracellular cAMP. The activation of a Gi-coupled receptor, such as the NOP receptor, by an agonist will inhibit this forskolin-stimulated cAMP production.[5] An antagonist like J-113397 is expected to block the inhibitory effect of the NOP receptor agonist, thereby restoring cAMP levels.

Signaling Pathway

The following diagram illustrates the signaling pathway of the NOP receptor and the mechanism of action of J-113397 in a cAMP accumulation assay.



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NOP Receptor Signaling Pathway

Quantitative Data for J-113397

The following tables summarize the in vitro binding affinity and functional potency of J-113397.

Table 1: Binding Affinity of J-113397

| Target | Cell Line/Tissue | Ligand | Parameter | Value (nM) | Reference |
|----------------|------------------|---|------------------|------------|-----------|
| Human ORL1 | Recombinant | - | Ki | 1.8 | [1][2] |
| Human ORL1 | CHO cells | [¹²⁵ I] [Tyr ¹⁴]nociceptin | IC ₅₀ | 2.3 | [5] |
| Mouse ORL1 | Brain | - | Ki | 1.1 | [2] |
| Human μ-opioid | Recombinant | - | Ki | 1000 | [2] |
| Human δ-opioid | Recombinant | - | Ki | >10,000 | [2] |
| Human κ-opioid | Recombinant | - | Ki | 640 | [2] |

Table 2: Functional Potency of J-113397

| Assay | Cell Line/Tissue | Agonist | Parameter | Value (nM) | Reference |
|---------------------------------|------------------|------------------------|------------------|------------|-----------|
| [³⁵ S]GTPγS Binding | CHO-ORL1 cells | Nociceptin/orphanin FQ | IC ₅₀ | 5.3 | [2] |
| [³⁵ S]GTPγS Binding | Mouse brain | Nociceptin/orphanin FQ | IC ₅₀ | 7.6 | [9] |
| cAMP Accumulation | CHO cells | Nociceptin/orphanin FQ | IC ₅₀ | 26 | [5] |

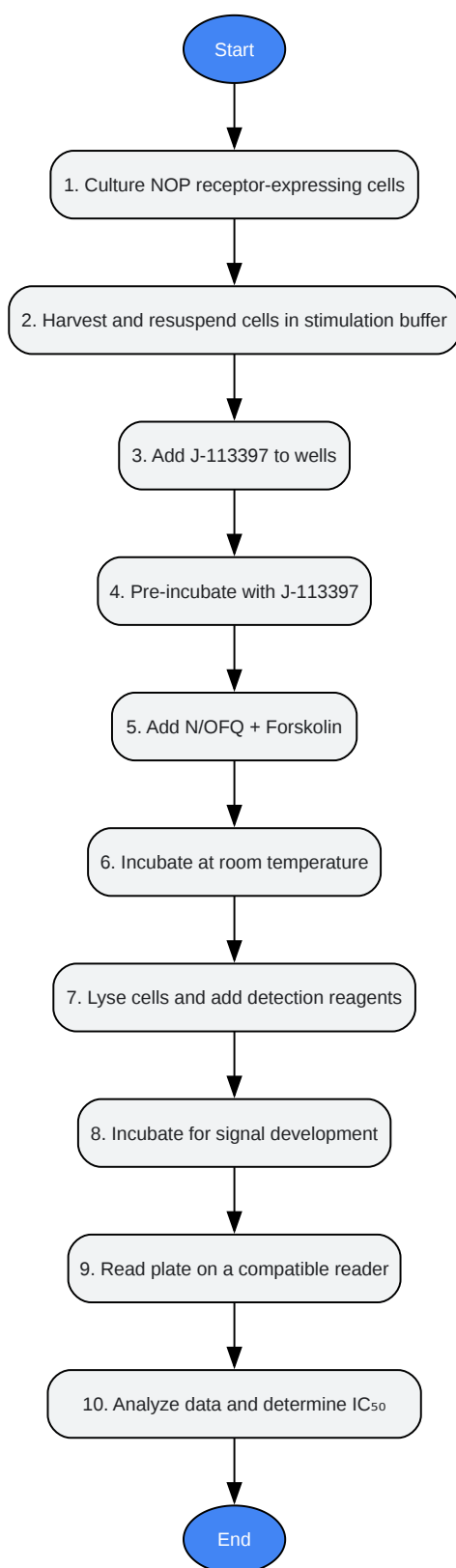
Experimental Protocol: cAMP Accumulation Assay

This protocol is designed to determine the antagonist effect of J-113397 on N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing the NOP receptor.

Materials and Reagents

- Cells stably expressing the human NOP receptor (e.g., CHO-hNOP)
- Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
- Phosphate-Buffered Saline (PBS)
- Cell dissociation reagent (e.g., Trypsin-EDTA)
- Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
- Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
- Forskolin
- Nociceptin/orphanin FQ (N/OFQ)
- J-113397
- cAMP assay kit (e.g., HTRF, AlphaScreen, or similar competitive immunoassay)
- White opaque 96- or 384-well microplates
- Multichannel pipette
- Plate reader compatible with the chosen assay kit

Experimental Workflow



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cAMP Accumulation Assay Workflow

Step-by-Step Procedure

- Cell Preparation:
 - Culture CHO-hNOP cells in T175 flasks until they reach 80-90% confluency.
 - Wash the cells with PBS and detach them using a cell dissociation reagent.
 - Resuspend the cells in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
 - Determine the cell density and adjust to the optimal concentration as determined by preliminary experiments (e.g., 3000 cells/well for a 384-well plate).
- Antagonist Addition:
 - Prepare serial dilutions of J-113397 in stimulation buffer.
 - Add a fixed volume of the J-113397 dilutions to the wells of the microplate. Include a vehicle control (buffer only).
- Pre-incubation:
 - Add the cell suspension to the wells containing J-113397.
 - Pre-incubate the plate for 15-30 minutes at room temperature to allow the antagonist to bind to the receptors.
- Agonist and Forskolin Addition:
 - Prepare a solution of N/OFQ and forskolin in stimulation buffer. The concentration of N/OFQ should be at its EC_{80} (the concentration that gives 80% of its maximal inhibitory effect), and the forskolin concentration should be optimized to produce a robust cAMP signal.
 - Add this solution to the wells.
 - Include control wells:

- Basal control (cells + buffer)
- Forskolin control (cells + forskolin)
- Agonist control (cells + forskolin + N/OFQ)
- Incubation:
 - Incubate the plate for 30 minutes at room temperature.
- Cell Lysis and cAMP Detection:
 - Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis buffer and detection reagents to each well.[\[10\]](#)[\[11\]](#) This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[\[8\]](#)[\[12\]](#)
- Final Incubation:
 - Incubate the plate for the recommended time (e.g., 60 minutes) at room temperature, protected from light, to allow the detection reaction to reach equilibrium.
- Data Acquisition:
 - Read the plate using a plate reader with the appropriate settings for the assay technology (e.g., HTRF, AlphaScreen).
- Data Analysis:
 - The raw data (e.g., fluorescence ratio) is inversely proportional to the intracellular cAMP concentration.
 - Normalize the data using the forskolin control (0% inhibition) and the agonist control (100% inhibition).
 - Plot the normalized response as a function of the logarithm of the J-113397 concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of J-113397.

Conclusion

The cAMP accumulation assay is a robust method for characterizing the antagonist properties of compounds like J-113397 at the NOP receptor. By following this protocol, researchers can obtain reliable and reproducible data on the potency of J-113397 in a functional cellular context. This information is crucial for the continued investigation of the N/OFQ system in various physiological and pathological processes.

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